
TERBIUM SILICIDE
Propiedades
Número CAS |
12039-80-4 |
---|---|
Fórmula molecular |
Si2Tb |
Peso molecular |
215.1 |
Origen del producto |
United States |
Descripción
Contextualization within the Rare Earth Silicide Family
Terbium silicide (primarily TbSi₂) is a member of the rare earth silicide family, a group of compounds formed between rare earth elements and silicon. ontosight.ai These materials are known for their unique electrical, magnetic, and optical properties. ontosight.ai Silicides, in general, are binary compounds of silicon with more electropositive elements. americanelements.com The chemical bonds within silicides can range from primarily covalent to primarily ionic, depending on the electronegativity of the elements involved. americanelements.com
Rare earth silicides, including this compound, are of significant interest in materials science. Many rare earth metals react with silicon to form silicides that exhibit high conductivity and a low Schottky barrier on n-type silicon substrates. worldscientific.com This makes them promising for various technological applications. ontosight.ai The family of rare earth silicides is extensive, with compounds formed from elements such as yttrium, erbium, dysprosium, and gadolinium, among others. ibm.comaps.orgresearchgate.net These silicides often share similar structural and chemical properties due to the similarities among the trivalent rare earth metals. researchgate.netmdpi.com
Historical Trajectory of this compound Investigations
The investigation of rare earth silicides dates back to the mid-20th century. Terbium, the parent rare earth metal of this compound, was first isolated in 1843 by Swedish chemist Carl Gustaf Mosander. rsc.org However, detailed studies of this compound as a distinct compound emerged later. One of the earliest comprehensive descriptions of this compound (TbSi₂) appeared in the late 1950s. wikipedia.org
Early research focused on the fundamental properties and synthesis of these compounds. For instance, studies in the late 1950s explored the formation of rare earth metal disilicides, including terbium disilicide. wikipedia.org Subsequent investigations in the 1960s began to uncover the magnetic properties of heavy rare earth disilicides, revealing antiferromagnetism in this compound at low temperatures. wikipedia.org
The latter half of the 20th century and the early 21st century have seen a surge in research into the formation of thin films and nanostructures of rare earth silicides. ibm.com This has been driven by the potential applications of these materials in microelectronics and nanotechnology. Modern research often employs advanced techniques like scanning tunneling microscopy and high-resolution transmission electron microscopy to study the atomic structure of materials like this compound nanowires. aip.org
Significance of this compound in Advanced Materials Science Paradigms
This compound is a significant material in advanced materials science due to its potential applications in several cutting-edge fields. ontosight.ai Its low metallic resistivity and low Schottky barrier on n-type silicon make it a candidate for use in infrared detectors, ohmic contacts, and magnetoresistive devices. wikipedia.orgheegermaterials.com The compound's thermoelectric properties also suggest its utility in thermoelectric converters for waste heat recovery. ontosight.ai
The ability to grow this compound in the form of nanowires and other nanostructures has opened up new avenues for research and potential applications in nanoelectronics. aip.org These nanostructures are being investigated for their unique electronic properties and their potential role in further downscaling silicon-based technology. Furthermore, the magnetic properties of this compound, particularly in ternary compounds, continue to be an active area of research for applications in magnetic storage and other magnetic devices. heegermaterials.comosti.gov The study of this compound and its counterparts in the rare earth silicide family contributes to the broader understanding of low-dimensional material systems and their potential for future technologies. aip.org
Interactive Data Tables
Physical and Chemical Properties of Terbium Disilicide (TbSi₂)
Property | Value |
Chemical Formula | TbSi₂ |
Molar Mass | 215.09 g/mol |
Appearance | Gray powder |
Crystal Structure | Orthorhombic or Hexagonal |
Density | 6.66 g/cm³ |
Solubility in water | Insoluble |
CAS Number | 12039-80-4 |
Data sourced from multiple references. wikipedia.orgmatweb.comchemicalbook.com
Key Research Findings on this compound
Research Area | Key Findings |
Synthesis | Can be synthesized via solid-state reaction, molecular beam epitaxy, and sputtering. ontosight.ai |
Crystal Structure | Exhibits both orthorhombic and hexagonal (AlB₂-type) crystal structures. ontosight.aiwikipedia.org |
Magnetic Properties | Exhibits antiferromagnetism at a Néel temperature of 16 K. wikipedia.org |
Electronic Properties | Possesses metallic resistivity and a low Schottky barrier on n-type silicon. wikipedia.orgheegermaterials.com |
Nanostructures | Forms self-assembled nanowires on Si(001) surfaces. aip.org |
Synthetic Methodologies for Terbium Silicide Architectures
Epitaxial Growth Techniques for Terbium Silicide Films
Epitaxial growth involves the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer's crystal structure is in a well-defined orientation with respect to the substrate. For this compound, this is typically achieved on silicon substrates under ultra-high vacuum (UHV) conditions to ensure high purity and crystalline perfection. researchgate.net
Molecular Beam Epitaxy and Co-deposition Approaches for this compound
Molecular Beam Epitaxy (MBE) is a highly controlled deposition technique that allows for the growth of high-quality, single-crystal thin films. zhiyuematerial.com In the context of this compound synthesis, MBE is often used in a co-deposition or co-evaporation mode. ontosight.aieesemi.com This involves the simultaneous evaporation of terbium and silicon from separate sources onto a heated substrate. eesemi.com
The key to this method is the precise control over the flux of both terbium and silicon atoms, which allows for the direct formation of stoichiometric this compound on the substrate surface. aip.org By providing silicon during the deposition process, the reaction is not solely dependent on mass transport from the silicon substrate, which can lead to improved film morphology. aip.org For instance, the epitaxial growth of this compound has been successfully demonstrated by co-depositing terbium and silicon onto a Si(111) substrate at room temperature, followed by an annealing step to crystallize the film. aip.orgcapes.gov.br This co-deposition method has been shown to produce films with significantly better morphology, characterized by smaller pinholes (<0.15 µm in diameter), compared to films formed by reacting a deposited metal layer with the substrate. aip.orgcapes.gov.br
A "template" approach is often employed within MBE to guide the subsequent thick film growth. This involves depositing a very thin initial layer (e.g., a few angstroms of terbium followed by a thin layer of silicon) and annealing it at a moderate temperature (e.g., 650 °C) to form a well-ordered, thin silicide template. aip.org Thicker films are then grown by co-depositing terbium and silicon onto this template, followed by a higher temperature anneal (e.g., 850 °C) to achieve full crystallinity. aip.org
Parameter | Description | Typical Values | Reference(s) |
Deposition Method | Simultaneous evaporation of Tb and Si | Co-deposition in MBE system | aip.org, capes.gov.br |
Substrate | Single-crystal Silicon | Si(111) | aip.org, capes.gov.br |
Deposition Temperature | Temperature of the substrate during deposition | Room Temperature | aip.org, capes.gov.br |
Post-Deposition Anneal | Thermal treatment to crystallize the film | Up to 850 °C | aip.org, capes.gov.br |
Template Formation | Initial thin layer to guide epitaxial growth | ~3 Å Tb and ~5 Å Si, annealed at 650 °C | aip.org |
Resulting Film Quality | Crystalline quality and morphology | Channeling minimum yield of 9%, pinholes < 0.15 µm | aip.org |
Solid-Phase Epitaxy via Annealing Processes for this compound Formation
Solid-Phase Epitaxy (SPE) is a widely used method for forming rare-earth silicides, including this compound. researchgate.netcambridge.org The process involves two main steps: the deposition of a thin film of pure terbium metal onto a silicon substrate, followed by a thermal annealing step. eesemi.comcambridge.org During the annealing process, the terbium atoms react with the silicon from the substrate to form a this compound layer. researchgate.netcambridge.org
The interdiffusion of terbium and silicon can begin even at room temperature. researchgate.netcambridge.orgcambridge.org However, higher temperatures are required to form a high-quality, crystalline epitaxial film. Annealing is typically performed in a UHV environment to prevent oxidation of the terbium film. cambridge.org Studies have shown that annealing temperatures in the range of 800–900 °C are effective for forming single-crystal hexagonal TbSi₂ on Si(111). researchgate.netcambridge.orgcambridge.org The quality of the resulting epitaxial film is highly dependent on the annealing temperature and duration. For example, a 120 Å thick this compound film annealed to 800–900 °C can exhibit a channeling minimum yield of 7–8%, indicating good single-crystal growth. researchgate.netcambridge.org
Rapid heating techniques, such as using an electron beam, have also been employed for the annealing step. osti.govaip.org This method can produce much smoother surface topologies and promote epitaxial growth compared to conventional furnace annealing, which often leads to rough, pitted surfaces. osti.govaip.org
Parameter | Description | Typical Values | Reference(s) |
Deposition Method | Evaporation of pure metal onto Si | Terbium metal evaporation | researchgate.net, cambridge.org, cambridge.org |
Substrate | Single-crystal Silicon | Si(111) | researchgate.net, cambridge.org, cambridge.org |
Annealing Temperature | Temperature for solid-state reaction | 800–900 °C | researchgate.net, cambridge.org |
Annealing Environment | To prevent contamination and oxidation | Ultra-High Vacuum (UHV) | cambridge.org |
Resulting Structure | Crystalline phase of the silicide | Hexagonal TbSi₂ | researchgate.net, cambridge.org |
Film Quality | Indication of crystallinity | Channeling minimum yield of 7-8% for a 120 Å film | researchgate.net, cambridge.org |
Influence of Substrate Orientation on this compound Epitaxial Growth (e.g., Si(111), Si(001), Si(110))
The orientation of the silicon substrate plays a crucial role in determining the structure and morphology of the resulting this compound film.
Si(111): The Si(111) surface is the most commonly used substrate for the epitaxial growth of rare-earth silicides. nih.gov This is because the hexagonal AlB₂-type structure of this compound (TbSi₂) has an excellent lattice match with the threefold symmetry of the Si(111) surface. cambridge.org The lattice mismatch between TbSi₂ and Si(111) is very small, on the order of 0.05%. cambridge.org This favorable condition allows for the growth of high-quality, two-dimensional (2D) epitaxial films. nih.govmdpi.com The resulting epitaxial relationship is typically (0001)TbSi₂ || (111)Si. osti.govaip.org Studies consistently show that annealing terbium films or co-depositing terbium and silicon on Si(111) leads to the formation of sharp diffraction patterns, indicative of well-ordered hexagonal silicide layers. aip.orgresearchgate.netcambridge.orgcambridge.org
Si(001): The growth of this compound on the Si(001) surface is markedly different. Due to the fourfold symmetry of the Si(001) substrate and the anisotropic lattice mismatch, the growth is highly anisotropic. This results in the self-assembly of one-dimensional (1D) structures, specifically nanowires. aip.orgresearchgate.netresearchgate.net These nanowires are typically very long and narrow, with lengths that can exceed 500 nm. researchgate.net The nanowires are found to consist of hexagonal TbSi₂ with the c-axis aligned along the nanowire direction. aip.orgresearchgate.net The use of vicinal Si(001) surfaces (substrates with a slight miscut angle) can promote the growth of exclusively parallel nanowires. researchgate.net
Si(110): While less common in the literature for this compound specifically, the growth of other rare-earth silicides on Si(110) has been investigated. The twofold symmetry of the Si(110) surface also leads to anisotropic growth. For other rare-earth silicides like erbium silicide, growth on Si(110) has resulted in two distinct epitaxial orientations.
Thin Film Fabrication Strategies for this compound
Beyond epitaxial growth, other thin film deposition techniques are employed to fabricate this compound layers, particularly for applications where single-crystal quality is not the primary requirement.
Sputter Deposition Methods for this compound Films
Sputter deposition is a versatile physical vapor deposition (PVD) technique used for creating thin films. eesemi.comqsrarematerials.com The process involves bombarding a target material (the sputtering target) with energetic ions, which causes atoms from the target to be ejected and deposited onto a substrate. qsrarematerials.comos-materials.com
For this compound, this can be achieved in two main ways:
Sputtering from a composite target: A pre-formed this compound target is used. This method offers straightforward control over the film's stoichiometry, as it directly transfers the material from the target to the substrate. eesemi.com
Co-sputtering: Terbium and silicon are sputtered simultaneously from separate targets. The composition of the resulting film is controlled by adjusting the relative sputtering rates of the two targets. eesemi.com
Alternatively, a sequential sputtering process can be used, where a thin film of terbium is first sputtered onto a silicon substrate, followed by an annealing step to induce a solid-state reaction and form the silicide, similar to the SPE method. ontosight.aismolecule.com Radio-frequency (RF) magnetron sputtering is a common variant of this technique. researchgate.netmdpi.com Sputtering is advantageous for its ability to cover large areas uniformly and for its relatively high deposition rates. qsrarematerials.com
Chemical Vapor Deposition Adaptations for this compound Synthesis
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. eesemi.comgoogle.com While CVD is a common method for producing other metal silicides like tungsten silicide, specific reports on the CVD of this compound are scarce. eesemi.comsamaterials.com
However, the technique can be adapted for this compound synthesis. This would likely involve the use of a volatile organometallic terbium precursor, such as a terbium β-diketonate complex (e.g., Tb(C₅H₇O₂)₃), and a silicon precursor gas like silane (B1218182) (SiH₄) or dichlorosilane (B8785471) (SiH₂Cl₂). windows.netresearchgate.net The precursors would be introduced into a reaction chamber where they would thermally decompose on a heated silicon substrate to form the this compound film.
Potential challenges in adapting CVD for this compound include identifying a suitable terbium precursor with appropriate volatility and decomposition characteristics, and optimizing process parameters (temperature, pressure, gas flow rates) to achieve the desired film stoichiometry and purity. google.com
Self-Assembly Phenomena in this compound Nanostructures
The deposition of terbium onto silicon substrates, followed by thermal treatment, initiates a self-assembly process that results in the formation of various this compound nanostructures. nih.gov This phenomenon is driven by the interplay between the deposited terbium atoms, the silicon substrate, and the annealing conditions. The resulting nanostructures can range from quasi-one-dimensional nanowires to two-dimensional islands and clusters, each with distinct properties and potential applications.
Formation Mechanisms of Quasi-One-Dimensional this compound Nanowires
Quasi-one-dimensional this compound nanowires are a prominent feature of terbium deposition on silicon surfaces, particularly on the Si(001) and Si(110) substrates. tib.euaip.org The formation of these nanowires is a complex process governed by the anisotropic lattice mismatch between the this compound and the silicon substrate. researchgate.net
On Si(001), the deposition of terbium and subsequent annealing leads to the formation of nanowires that are typically a few nanometers in width and can extend for several hundred nanometers in length. aip.org These nanowires often self-assemble into parallel bundles. aip.org The internal structure of these nanowires has been a subject of investigation, with studies indicating that they are composed of hexagonal TbSi₂. aip.orgresearchgate.net Specifically, at a height of two silicide layers, the nanowires consist of hexagonal TbSi₂ with the c-axis oriented along the nanowire direction. aip.orgresearchgate.net At greater heights, a transition to tetragonal TbSi₂ is observed. researchgate.netresearchgate.net
The growth of these nanowires is a self-limiting process. Initially, a wetting layer of this compound forms on the silicon surface. tib.eu With increasing terbium coverage and appropriate annealing temperatures, these wetting layers evolve into well-defined nanowires. tib.eu The formation of these nanowires is also influenced by the presence of a surplus of silicon atoms resulting from the reaction between terbium and the substrate. aip.org
On Si(110) substrates, the formation of unidirectional this compound nanowires has been observed. tib.eu A key feature of this system is the formation of a wetting layer at low terbium coverages, which gives way to the growth of nanowires as the terbium concentration increases. tib.eu These nanowires grow along the rsc.org direction of the substrate and can achieve very high aspect ratios, with lengths in the micrometer range. tib.eu
Directed Growth of this compound Nanoscale Clusters and Islands
In addition to nanowires, the self-assembly process can also lead to the formation of this compound nanoscale clusters and islands. The morphology of these structures—whether they are elongated nanowires or more compact, rectangular islands—is largely determined by the crystal structure of the silicide and the resulting lattice mismatch with the silicon substrate. researchgate.net
Research on other rare-earth silicides, which share chemical similarities with this compound, provides insights into this process. For instance, studies on gadolinium silicide have shown that elongated nanowires tend to have a hexagonal crystal structure, while rectangular islands exhibit an orthorhombic or tetragonal structure. researchgate.net This suggests that the lattice mismatch in different crystallographic directions plays a crucial role in directing the growth towards either a one-dimensional or a more two-dimensional morphology. researchgate.net
The formation of islands can also be an intermediate or competing process during the growth of nanowires. For example, during the epitaxial growth of this compound nanowires, the formation of silicide islands has been reported. d-nb.inforesearchgate.net Furthermore, at higher annealing temperatures on Si(001), there is a tendency for the formation of compact and taller this compound islands, which are energetically more favorable under these conditions. tib.eu
Theoretical studies on terbium-doped silicon clusters (TbSiₙ) have explored the structural evolution from substitutional to encapsulated configurations as the number of silicon atoms increases. researchgate.net This provides a fundamental understanding of the initial stages of cluster formation.
Control Parameters for this compound Nanostructure Morphology and Periodicity
The ability to control the morphology and periodicity of this compound nanostructures is critical for their potential technological applications. Several key experimental parameters have been identified that allow for the tuning of these properties.
Substrate Orientation and Offcut: The crystallographic orientation of the silicon substrate has a profound impact on the resulting nanostructures. The anisotropic nature of surfaces like Si(001) and Si(110) directs the growth of nanowires along specific crystallographic directions. tib.euaip.org The use of vicinal (off-cut) substrates can further enhance this directionality, leading to the formation of highly aligned, unidirectional nanowires. researchgate.net For instance, on vicinal Si(111) substrates with an offcut towards the mdpi.com direction, the formation of well-defined nanowires with straight edges is observed, with their appearance strongly dependent on the offcut direction. researchgate.net
Terbium Coverage: The amount of deposited terbium is a primary factor in determining the type and density of the nanostructures. At low coverages, a wetting layer or small clusters are typically formed. tib.euresearchgate.net As the coverage increases, these initial structures evolve into nanowires. tib.eu The transition from a submonolayer structure to a terbium disilicide monolayer and then to thicker films has been observed on Si(111). researchgate.netcapes.gov.br
Annealing Temperature and Duration: Thermal annealing provides the necessary energy for the diffusion and reaction of terbium with silicon, leading to the formation of silicides. The annealing temperature significantly influences the final morphology. For example, on Si(001), nanowire growth is favored within a specific temperature window, while higher temperatures (e.g., 700°C) promote the formation of compact islands. tib.eu In contrast, on Si(110), nanowires have been found to be stable at temperatures up to 750°C. tib.eu The duration of the anneal also plays a role in the structural perfection and dimensions of the nanostructures. aip.org
Deposition Method: While self-assembly via deposition and annealing is the most common method, other techniques are being explored. For instance, an electrochemical co-deposition method has been developed for the growth of homogeneous silicon-terbium nanowires in an ionic liquid, offering a cost-effective alternative with good control over dimensions.
The following table summarizes the key control parameters and their effects on the morphology of this compound nanostructures:
Control Parameter | Effect on Morphology and Periodicity |
Substrate Orientation | Determines the crystallographic alignment of nanowires. For example, Si(001) and Si(110) lead to anisotropic growth. tib.euaip.org |
Substrate Offcut (Vicinality) | Promotes unidirectional growth of nanowires, leading to highly ordered arrays. researchgate.net |
Terbium Coverage | Influences the transition from wetting layers/clusters to well-defined nanowires. Higher coverage can lead to multilayer structures. tib.eucapes.gov.br |
Annealing Temperature | Affects the type of nanostructure formed (nanowires vs. islands) and their thermal stability. tib.eu |
Deposition and Annealing Process | The sequence and conditions of deposition and annealing (e.g., co-deposition, post-deposition annealing) can influence the final structure. |
Advanced Structural Elucidation of Terbium Silicide Phases
Crystallographic Characterization Techniques for Terbium Silicide
A variety of sophisticated methods are utilized to probe the crystallographic nature of this compound. These techniques, each with its unique strengths, contribute to a holistic understanding of the material's structure at different length scales.
Low-Energy Electron Diffraction (LEED) is a powerful, surface-sensitive technique used to determine the symmetry and periodicity of the atomic arrangement on the surface of a single crystal. bhu.ac.in In the study of this compound formation on silicon substrates, LEED provides critical information about the surface reconstructions that occur upon terbium deposition and subsequent annealing. nih.gov
The interaction of low-energy electrons (typically in the 20-200 eV range) with the sample is strong, limiting their penetration to the top few atomic layers, thus ensuring surface sensitivity. bhu.ac.in The resulting diffraction pattern observed on a fluorescent screen provides a reciprocal space representation of the surface structure. bhu.ac.in
For this compound grown on Si(111), different surface reconstructions are observed depending on the terbium coverage. nih.gov For instance, at submonolayer coverages of approximately 0.4 ML of Tb annealed at 550 °C, a (2√3 × 2√3)R30° superstructure is observed. nih.gov In the monolayer regime (around 1 ML of Tb annealed at 550 °C), a (1×1) periodicity is formed, corresponding to the TbSi₂ monolayer. nih.gov For coverages exceeding 1 ML, a strong (√3 × √3)R30° LEED pattern is observed. nih.gov These distinct patterns are indicative of the different ordered arrangements of terbium and silicon atoms on the surface, which are precursors to or forms of this compound. The observation of spot splitting in LEED patterns can also indicate the presence of regular step arrays on vicinal substrates. nih.govresearchgate.net
Terbium Coverage | Annealing Temperature (°C) | Observed LEED Pattern on Si(111) |
~0.4 ML | 550 | (2√3 × 2√3)R30° |
~1.0 ML | 550 | (1×1) |
>1.0 ML | 550 - 700 | (√3 × √3)R30° |
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the direct imaging of the atomic structure of materials. wikipedia.org This technique has been instrumental in determining the internal atomic arrangement of this compound nanowires and thin films. aip.orgresearchgate.net HRTEM allows for the visualization of crystal lattices and defects, providing crucial data that complements the reciprocal space information from diffraction techniques. wikipedia.org
Studies on this compound nanowires grown on Si(001) have utilized HRTEM to reveal their internal structure. aip.orgresearchgate.net Atomically resolved HRTEM images, supported by image simulations, have demonstrated that these nanowires are composed of two layers of hexagonal TbSi₂ with the c-axis oriented along the direction of the nanowire. aip.orgresearchgate.net This finding was a refinement of previous structural models. aip.org The technique allows for both cross-sectional and side-view imaging, offering a three-dimensional perspective of the nanowire's atomic configuration. aip.org For instance, in cross-sectional views, the arrangement of terbium columns can be identified and compared with simulated images based on structural models. aip.org
HRTEM has also been pivotal in identifying different phases and defects within this compound films. It has been used to study the epitaxial growth of both hexagonal and orthorhombic structures of TbSi₂-x on (001)Si. ncl.edu.tw The technique can reveal the presence of stacking faults, which are often associated with the simultaneous formation of these two polymorphic phases. ncl.edu.tw
X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for identifying the crystalline phases present in bulk materials and thin films. covalentmetrology.com By analyzing the angles at which X-rays are diffracted from a sample, information about the crystal structure, lattice parameters, and phase composition can be obtained. covalentmetrology.com
In the context of this compound, XRD is used to identify the specific silicide phases that form during the reaction of terbium with silicon. researchgate.netdoi.org The standard θ/2θ scan, also known as a symmetric or coupled scan, is often the starting point for thin film analysis. yale.edu The resulting diffraction pattern, a plot of intensity versus the diffraction angle 2θ, contains peaks that correspond to specific crystallographic planes. yale.edu
For this compound thin films, XRD can distinguish between different stoichiometries and crystal structures, such as the hexagonal and orthorhombic phases of TbSi₂. ncl.edu.tw The presence and absence of certain diffraction peaks can also provide information about the texture or preferred orientation of the crystallites within the film. yale.edu However, phase identification in thin films can sometimes be challenging due to this texture, as well as peak shifts caused by residual stress or non-stoichiometry. yale.edu The use of two-dimensional detectors in XRD can facilitate the analysis by simultaneously capturing information about the lattice spacing and crystal orientation. rigaku.com
Technique | Information Obtained for this compound |
LEED | Surface symmetry, periodicity, and reconstructions. |
HRTEM | Direct imaging of atomic structure, internal defects, and phase identification at the nanoscale. |
XRD | Bulk and thin film phase identification, lattice parameters, and crystal orientation. |
Scanning Tunneling Microscopy (STM) is a powerful surface science technique that provides real-space images of surfaces with atomic resolution. solubilityofthings.com It operates based on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conductive sample. solubilityofthings.com STM is exceptionally suited for studying the surface topography, atomic arrangement, and electronic properties of this compound nanostructures. researchgate.netacs.org
STM studies of this compound monolayers on Si(111) have revealed detailed atomic-scale information. acs.org These monolayers are characterized by an atomic terbium layer covered by a buckled silicon bilayer, resulting in a TbSi₂ stoichiometry. acs.org STM images can show large, well-ordered domains of the silicide monolayer, as well as various surface defects. acs.org For instance, triangular hole defects have been observed on TbSi₂/Si(111) surfaces. acs.org The density of these defects can be influenced by the preparation conditions, such as the annealing temperature. acs.org
In the case of this compound nanowires on Si(001), STM has been used in conjunction with HRTEM to determine their internal atomic structure. aip.org STM provides crucial information about the surface morphology and dimensions of the nanowires, which can have lengths of several hundred nanometers and widths of just a few nanometers. aip.org Furthermore, STM can be used to analyze the growth of these nanowires on different silicon surfaces, such as planar and vicinal Si(001) or Si(110) substrates. researchgate.net On Si(110), for example, the formation of a wetting layer at low terbium coverage gives way to the growth of unidirectional silicide nanowires at higher coverages. researchgate.net
X-ray Diffraction for Bulk and Thin Film this compound Phase Identification
Investigation of Interfacial Structures in this compound Heterostructures
The interface between this compound and the underlying silicon substrate is of paramount importance as it governs the electronic and structural properties of the heterostructure. Understanding the atomic arrangement at this interface is key to controlling the properties of this compound-based devices.
The atomic-scale characterization of the interface between this compound and silicon is primarily achieved through techniques like HRTEM. ncl.edu.twcapes.gov.br This method allows for direct visualization of the atomic columns at the interface, revealing how the silicide lattice aligns with the silicon lattice.
HRTEM studies of the TbSi₂/Si(111) interface have provided detailed insights into its atomic structure. ncl.edu.twcapes.gov.br By comparing experimental HRTEM images with computer simulations based on different structural models, the precise bonding arrangement at the interface can be determined. ncl.edu.tw The formation of epitaxial TbSi₂-x layers on Si(111) has been observed, where the silicide lattice grows in a specific, ordered relationship with the silicon substrate. ncl.edu.tw
The analysis of the Si/TbSi₂/Si double-heterostructure interfaces has also been a subject of investigation. ncl.edu.twcapes.gov.br Geometrical models of these interfaces can be deduced from dichromatic Coincidence-Site-Lattice (CCSL) patterns, which describe the geometric matching of the two crystal lattices. ncl.edu.tw These studies are crucial for understanding the structural quality of epitaxial silicon grown on top of a this compound layer, a configuration relevant for certain electronic device applications. The research discusses the relationship between interface bonding and the resulting structures of the re-epitaxial Si/TbSi₂ and TbSi₂/Si interfaces. ncl.edu.tw
Influence of Growth Parameters on this compound Interface Morphology
The morphology of the this compound interface, particularly when grown on silicon substrates, is critically dependent on various growth parameters. The choice of substrate orientation, annealing temperature, and deposition method dictates the final structure, ranging from one-dimensional nanowires to two-dimensional thin films. mdpi.comtib.eu
On Si(111) substrates, the formation of two-dimensional (2D) epitaxial films is favored due to the excellent lattice match with the c-plane of hexagonal terbium disilicide. tib.eu The co-deposition of terbium and silicon onto a Si(111) substrate, followed by annealing at temperatures up to 850 °C, has been shown to produce films with significantly improved morphology compared to layers formed by reacting metal with the substrate. capes.gov.br This process results in smaller pinholes, with diameters less than 0.15 μm. capes.gov.br Higher annealing temperatures, around 600 °C, can also reduce the density of defects like triangular holes, leading to larger, more ordered domains. acs.org
In contrast, growth on Si(001) or Si(110) often results in the formation of self-assembled, unidirectional nanowires. tib.eu The growth of these nanowires can be influenced by pre-existing terbium in the bulk of the substrate and high annealing temperatures, which promote the formation of nanowires with high aspect ratios. tib.eu The growth process for these nanostructures is often governed by kinetic effects rather than thermodynamics. tib.eu For instance, on Si(110), a wetting layer initially forms at low terbium coverage, which gives way to the formation of unidirectional silicide nanowires as the Tb coverage increases. tib.eu The deposition process itself, such as using electron-beam evaporators in an ultra-high vacuum environment, and subsequent post-deposition annealing are crucial steps in controlling the final nanostructure. tib.eu
The following table summarizes the influence of key growth parameters on the resulting this compound morphology:
Influence of Growth Parameters on this compound Morphology
Parameter | Substrate | Resulting Morphology | Source |
---|---|---|---|
Annealing Temperature | Si(111) | Higher temperatures (850°C) improve film uniformity and reduce pinhole size. | capes.gov.br |
Si(110) | High annealing temperatures promote high-aspect-ratio nanowires. | tib.eu | |
Deposition Method | Si(111) | Co-deposition of Tb and Si yields smoother films than metal reaction. | capes.gov.br |
Substrate Orientation | Si(111) | Favorable for 2D epitaxial thin films due to good lattice match. | tib.eu |
Si(001), Si(110) | Promotes growth of 1D nanowires. | tib.eu | |
Tb Coverage | Si(110) | Low coverage forms a wetting layer; increasing coverage leads to nanowires. | tib.eu |
Analysis of Defect Structures within this compound Layers and Interfaces
The structural integrity of this compound layers is often compromised by the presence of various defects, which can be identified and characterized using techniques like transmission electron microscopy (TEM) and electron diffraction analysis. capes.gov.brnist.gov These defects can influence the material's electronic and physical properties.
One of the most significant types of defects in this compound is the ordered arrangement of vacancies within the crystal lattice. capes.gov.br Electron diffraction analysis has been used to investigate these vacancy ordering superstructures in epitaxial TbSi₂₋ₓ thin films. capes.gov.br On (111)Si substrates, a vacancy ordering superstructure with a unit cell of (√3a x √3a x 2c) has been identified. capes.gov.br A similar superstructure was also found in films grown on (001)Si. capes.gov.br The strain within the film is thought to influence the specific nature of this vacancy ordering. capes.gov.br
In addition to vacancy superstructures, other defects are commonly observed. Plan-view TEM has revealed the presence of faults along the <220> directions in films grown on Si(111). capes.gov.br Pinholes are another common morphological defect, although their size can be minimized through growth techniques like co-deposition followed by high-temperature annealing. capes.gov.bracs.org Scanning tunneling microscopy (STM) has identified defects such as triangular holes on TbSi₂/Si(111) surfaces, the density of which can be reduced by annealing at higher temperatures (e.g., 600 °C) to produce larger, defect-free islands. acs.org These defects can disrupt the lateral connectivity of the layers, which is consistent with the increased electrical resistivity observed in thin films compared to single crystals. aps.org
Superstructure and Phase Transition Studies of this compound
Identification of Hexagonal and Orthorhombic this compound Phases
This compound is known to crystallize in at least two different phases: a hexagonal structure and an orthorhombic structure. The hexagonal phase, which has an AlB₂-type structure, can be grown epitaxially on Si(111) substrates due to a favorable lattice match. tib.eu In contrast, studies of self-assembled nanostructures on Si(001) have shown the presence of both hexagonal and orthorhombic (or tetragonal) phases. Current time information in Suffolk, GB. The phase that forms is influenced by the lattice mismatch with the substrate, which plays a role in the morphology and epitaxial growth of the resulting nanostructures. Current time information in Suffolk, GB.
Superlattice Formation in this compound (e.g., √3×√3R30° Superstructure)
The formation of superstructures is a notable feature of this compound growth on Si(111) surfaces. While a monolayer of this compound typically forms a (1x1) structure, higher coverages lead to the emergence of more complex superlattices. acs.orgresearchgate.net
Specifically, the √3×√3R30° superstructure has been observed in this compound films. capes.gov.brresearchgate.net Low-energy electron diffraction (LEED) studies have shown a sharp √3×√3 pattern for hexagonal silicide films approximately 150 Å thick after annealing at 850 °C. capes.gov.br This superstructure is associated with a multilayer, hexagonal Tb₃Si₅ phase that forms at higher terbium coverages. researchgate.net The formation of this superstructure can also be related to the ordering of silicon vacancies in the silicide lattice. capes.gov.br Studies of similar rare-earth silicides, such as erbium silicide, also show a transition from a p(1x1) phase at low coverage to a (√3 × √3)R30° phase at higher coverages. researchgate.net
Thermodynamic Stability of Various this compound Stoichiometries
The terbium-silicon (Tb-Si) system contains several thermodynamically stable intermetallic compounds with distinct stoichiometries. The stability and formation mechanism of these phases have been investigated using differential thermal analysis, metallography, and X-ray examination. Current time information in Suffolk, GB.
Several this compound phases have been confirmed to exist: Tb₅Si₃, Tb₅Si₄, TbSi, TbSi₂-b, and TbSi₂-a. Current time information in Suffolk, GB. Among these, Tb₅Si₃ and TbSi are the most stable, as they melt congruently at high temperatures. Current time information in Suffolk, GB. Other phases form through peritectic reactions at specific temperatures. Current time information in Suffolk, GB. The Tb₃Si₅ stoichiometry has also been identified, particularly in relation to the formation of the √3×√3R30° superstructure in multilayer films. researchgate.net
The following table details the thermodynamic properties and formation conditions for various this compound stoichiometries. Current time information in Suffolk, GB.
Thermodynamic Stability of this compound Phases
Compound | Formation Type | Temperature (°C) | Source |
---|---|---|---|
Tb₅Si₃ | Congruent Melting | 1830 | Current time information in Suffolk, GB. |
TbSi | Congruent Melting | 1820 | Current time information in Suffolk, GB. |
Tb₅Si₄ | Peritectic Reaction | 1775 | Current time information in Suffolk, GB. |
TbSi₂-b | Peritectic Reaction | 1638 ± 4 | Current time information in Suffolk, GB. |
TbSi₂-a | Peritectic Reaction | 1517 ± 3 | Current time information in Suffolk, GB. |
Electronic Structure and Spectroscopic Investigations of Terbium Silicide
Experimental Spectroscopic Probes for Terbium Silicide Electronic States
A variety of sophisticated spectroscopic techniques are employed to experimentally determine the electronic states of this compound. These methods provide direct insights into the band structure, density of states, and chemical bonding environments.
Angle-Resolved Photoelectron Spectroscopy (ARPES) is a powerful technique for directly mapping the electronic band structure of crystalline solids. In the study of this compound layers on silicon substrates, ARPES has been instrumental in revealing the momentum-resolved electronic states.
For this compound monolayers grown on Si(111), ARPES studies have identified a Fermi surface composed of electron-like ellipses around the M̄ points and a hole-like state around the Γ point of the surface Brillouin zone. researchgate.net The effective masses of the bands associated with the M̄ points exhibit strong anisotropy, with values of approximately 1.45 m₀ in the long direction and 0.16 m₀ in the short direction of the ellipses, where m₀ is the free electron mass. researchgate.net In the case of multilayer Tb₃Si₅, the ellipses around the M̄ points are less eccentric. researchgate.net
Furthermore, ARPES has been used to study the quasi-one-dimensional (1D) electronic structure of this compound nanowires. researchgate.nettib.eu By utilizing vicinal Si(001) surfaces to achieve single-domain growth, researchers have been able to differentiate the electronic band structure parallel and perpendicular to the nanowires, identifying five quasi-1D bands that cross or approach the Fermi level. researchgate.net These findings highlight a transition towards a 1D electronic structure as the nanowire width decreases. researchgate.net
Table 1: Experimentally Determined Electronic Structure Parameters for this compound on Si(111)
Feature | Monolayer TbSi₂ | Multilayer Tb₃Si₅ |
---|---|---|
Fermi Surface Topology | Electron-like ellipses at M̄, hole-like state at Γ | Less eccentric ellipses at M̄ |
Effective Mass (at M̄) | Anisotropic: ~1.45 m₀ (long axis), ~0.16 m₀ (short axis) | - |
| Band Bending (n-type Si) | Close to flat-band condition | Fermi level shifts toward midgap |
Core-level and valence band photoelectron spectroscopy (PES) provide crucial information about the chemical state, elemental composition, and the density of electronic states near the Fermi level. bris.ac.uk These techniques have been widely applied to characterize this compound nanostructures. tib.euresearchgate.net
Core-level PES of the Si 2p and Tb 4f and 5p levels confirms the formation of this compound through chemical shifts indicative of Tb-Si bonding. researchgate.netresearchgate.net For instance, in this compound nanowires on Si(110), the appearance of new components in the Si 2p spectra and shifts in the Tb core levels with increasing terbium coverage point to the formation of the silicide phase. tib.euresearchgate.net
Valence band PES studies have demonstrated the metallic nature of this compound nanowires, showing a finite density of states at the Fermi level. tib.eu In contrast, a surrounding wetting layer can be semiconducting, exhibiting a band gap at the Fermi level. tib.eu This metallic character is a key property for potential applications in nano-interconnects. The intensity of the valence band spectra near the Fermi level increases with the concentration of nanowires, further confirming their metallic nature. tib.eu
Scanning Tunneling Spectroscopy (STS) is a powerful tool for probing the local electronic density of states (LDOS) with high spatial resolution. STS measurements have been used to distinguish the electronic properties of different this compound nanostructures on a surface.
Studies on this compound nanowires formed on Si(110) have used STS to confirm their metallic character, as indicated by a non-zero conductance at the Fermi energy. tib.eu In the same studies, the surrounding wetting layer was found to be semiconducting, showing a clear band gap in its STS spectrum. tib.eu This demonstrates the ability of STS to map the electronic properties at the nanoscale, providing a direct correlation between the atomic structure observed with Scanning Tunneling Microscopy (STM) and the local electronic structure.
Reflectance Anisotropy Spectroscopy (RAS) is an optical technique sensitive to the in-plane anisotropy of a surface. It probes electronic interband transitions and can provide information about the symmetry and electronic structure of surface reconstructions and thin films. mdpi.comresearchgate.net
For this compound layers on Si(111), RAS measurements have identified optical absorption features that can be attributed to interband transitions within the electronic band structure of the silicide layer. mdpi.comresearchgate.net The spectra suggest a weakly isotropic surface, and the observed features are related to the specific electronic states of the this compound. mdpi.comresearchgate.net These experimental results can be compared with theoretical calculations to validate structural models of the silicide layer. mdpi.comresearchgate.net
Scanning Tunneling Spectroscopy for Local Electronic Density of States in this compound
Theoretical Approaches to this compound Electronic Structure
Theoretical calculations, particularly those based on Density Functional Theory, are essential for complementing experimental findings and providing a deeper understanding of the electronic properties of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgd-nb.info DFT calculations have been successfully employed to predict and interpret the electronic band structures of various rare-earth silicides, including this compound. researchgate.netmdpi.comresearchgate.net
Theoretical models based on DFT predict the stability of different this compound phases and their corresponding electronic structures. researchgate.net For instance, DFT calculations have been used to model the hexagonal TbSi₂ monolayer structure on Si(111), and the calculated band structure shows good agreement with ARPES data. researchgate.net DFT also predicts a purely one-dimensional electronic structure for TbSi₂ nanowires, which, when unfolded onto the Brillouin zone of a 2D film, resembles the Fermi surface observed in ARPES, with an additional 1D contribution from the nanowire edges. researchgate.net
Furthermore, DFT calculations have been combined with spectroscopic analysis, such as Raman and RAS, to provide a comprehensive understanding of the structural and electronic properties of this compound layers. mdpi.comresearchgate.net The good agreement between calculated and measured vibrational modes and optical transitions provides strong support for the employed structural models. mdpi.comresearchgate.net
Table 2: List of Chemical Compounds
Compound Name | Chemical Formula |
---|---|
This compound | TbSi₂ |
This compound (multilayer) | Tb₃Si₅ |
Investigation of Fermi Surface Topology in this compound Compounds
The electronic structure of this compound (TbSi₂) monolayers grown on Si(111) substrates reveals a distinct Fermi surface topology. Investigations show that the Fermi surface is composed of electron-like ellipses located around the M̄ points of the Brillouin zone and a hole-like state situated around the Γ point. researchgate.net
A notable characteristic of the electronic structure is the strong anisotropy of the effective masses for the band around the M̄ points. The effective mass is approximately 1.45 times the electron mass (m₀) in the long direction of the ellipses, while it is significantly smaller, around 0.16 m₀, in the short direction. researchgate.net In the case of multilayer this compound, the elliptical features around the M̄ points become less eccentric. researchgate.net Theoretical work suggests that the electronic states near the Fermi energy are predominantly located around the rare earth atoms. researchgate.net This complex Fermi surface topology is fundamental to understanding the electronic and transport properties of these two-dimensional materials. mpg.de
Analysis of Electron-Phonon Coupling Phenomena in this compound
Electron-phonon coupling (EPC) describes the interaction between electrons and lattice vibrations (phonons), a crucial factor in determining the transport properties and superconductivity of materials. aps.orgosti.gov In conventional superconductors, the strength of this coupling, often quantified by the EPC parameter (λ), is a key determinant of the critical temperature (T_c). osti.gov The EPC parameter depends on the electronic density of states at the Fermi level, the electron-ion matrix element, and the phonon frequencies. osti.gov
While detailed calculations of the EPC parameter for this compound are not extensively detailed in the available research, the study of its lattice dynamics provides indirect insight into these interactions. The competition between diagonal and off-diagonal electron-phonon contributions can lead to significant transformations in a material's band structure and Fermi surface. kirensky.ru The analysis of phonon modes, particularly soft modes, can indicate strong coupling, which has been shown in other ternary silicides to be a primary factor influencing their superconducting properties. aps.org The investigation of lattice vibrations in this compound, therefore, serves as a proxy for understanding the underlying electron-phonon interactions.
Electron-Phonon Interactions and Lattice Dynamics in this compound
The interplay between electrons and lattice vibrations in this compound is central to its physical properties. This relationship is explored through experimental techniques like Raman spectroscopy and theoretical first-principles calculations, which together provide a comprehensive picture of the material's lattice dynamics. mdpi.comnih.gov These investigations reveal the vibrational modes, phonon dispersion, and the presence of phonons localized at the surface, offering insights into the structural and electronic characteristics of this compound layers. mdpi.comresearchgate.net
Raman Spectroscopy for Vibrational Mode Identification in this compound Layers
Raman spectroscopy is a powerful non-destructive technique used to identify vibrational modes in materials. up.ac.za For this compound layers grown on Si(111) substrates, surface Raman spectra have been successfully used to identify distinct phonon modes. mdpi.com By analyzing the spectra from different polarization configurations, such as parallel and crossed polarization, the symmetry of the vibrational modes can be determined. mdpi.comresearchgate.net
Experimental studies on this compound layers on 4°-offcut Si(111) have identified several Raman-active modes. mdpi.com The freshness of the sample preparation is critical, as the surface-specific Raman signal has been observed to diminish over a few hours in an ultra-high vacuum (UHV) environment, confirming the surface origin of the measured signal. mdpi.com
Table 1: Measured Raman Frequencies for this compound Layer on 4°-offcut Si(111)
Polarization | Frequency (cm⁻¹) |
---|---|
Parallel | 41.5 |
Parallel | 92.0 |
Parallel | 151.0 |
Parallel | 229.8 |
Parallel | 390.0 |
Parallel | 467.0 |
Crossed | 118.0 |
Crossed | 151.0 |
Crossed | 303.0 |
Data sourced from a study combining Raman spectroscopy with first-principles calculations. The spectra were fitted using Voigt profiles. mdpi.com
First-Principles Calculations of Phonon Dispersion in this compound Structures
To complement experimental findings, first-principles calculations based on Density Functional Theory (DFT) are employed to model the lattice dynamics of this compound. mdpi.comresearchgate.net These calculations provide the phonon dispersion relations and the phonon density of states (DOS), which are essential for interpreting experimental Raman spectra. mdpi.com The calculations are typically performed using the "frozen-phonon" method, where atoms are displaced according to specific vibrational patterns to determine the phonon frequencies at high-symmetry points of the Brillouin zone. tu-chemnitz.deaps.org
For a TbSi₂ monolayer with (1 × 1) periodicity on a Si(111) substrate, DFT calculations predict non-degenerate A modes and doubly degenerate E modes. mdpi.com The calculated frequencies show good agreement with the experimentally measured Raman signatures, which validates the structural model used for the calculations. mdpi.comnih.gov This theoretical framework allows for the unambiguous assignment of measured spectral features to specific atomic displacement patterns. mdpi.com
Table 2: Calculated Raman Frequencies for TbSi₂ Monolayer with (1x1) Periodicity
Frequency (cm⁻¹) | Symmetry | Raman Activity | Surface Localization |
---|---|---|---|
467.6 | A | Active | >35% |
355.9 | E | Active | >35% |
244.7 | A | Active | >35% |
151.6 | E | Active | >35% |
31.1 | A | Active | >35% |
Calculations performed within DFT-PBEsol. Surface localization indicates that more than 35% of the displacement pattern is within the top five Si layers. mdpi.com
Characterization of Surface-Localized Phonon Modes in this compound Layers
A key finding from the combined experimental and theoretical investigation of this compound is the identification of surface-localized phonon modes. mdpi.comresearchgate.net These are vibrations where the atomic displacements are predominantly confined to the silicide layer at the surface, distinguishing them from surface resonances of bulk silicon phonon modes. mdpi.com
By comparing the measured Raman frequencies with the calculated phonon density of states of bulk silicon, modes that fall into regions of low phonon DOS can be identified as true surface modes. mdpi.com For this compound, modes at 41.5 cm⁻¹, 92.0 cm⁻¹, and 229.8 cm⁻¹ are considered surface modes for this reason. mdpi.com First-principles calculations further allow for the visualization of the displacement patterns of these surface-localized modes. For example, specific calculated modes for the TbSi₂ monolayer correspond to distinct atomic motions, such as in-plane or out-of-plane vibrations of the silicon and terbium atoms within the surface layer. mdpi.comresearchgate.net The mode calculated at 467.6 cm⁻¹, for instance, represents a specific vibrational pattern localized at the surface. mdpi.comresearchgate.net The presence and characterization of these modes are crucial for understanding the surface dynamics and stability of this compound thin films. mdpi.com
Magnetic Ordering Phenomena in Terbium Silicide Systems
Antiferromagnetic Transition Investigations in Terbium Silicide
Antiferromagnetism is a common feature in this compound systems, where the magnetic moments of neighboring terbium ions align in an antiparallel fashion. The transition from a paramagnetic to an antiferromagnetic state is a key characteristic that has been extensively studied to understand the fundamental magnetic interactions at play.
The Néel temperature (TN) marks the critical point at which a material undergoes a transition from a paramagnetic to an antiferromagnetic state. In this compound compounds, TN has been determined through various experimental techniques, including magnetization, specific heat, and electrical resistivity measurements.
Several this compound compounds exhibit distinct Néel temperatures. For instance, TbSi displays a transition to an antiferromagnetic state below 37 K. osti.gov In the ternary silicide Tb5Ir4Si10, the antiferromagnetic transition occurs at 10.7 K, as determined by specific heat measurements. The compound Tb2Co0.8Si3.2 shows a complex magnetic behavior with successive antiferromagnetic transitions at 24 K and 8 K, following an initial ferromagnetic transition at 58 K. researchgate.net
In the Tb3Cu4Si4 system, which possesses two inequivalent crystallographic sites for terbium ions (2d and 4e), the two magnetic sublattices order antiferromagnetically at different temperatures. scispace.com The 2d sublattice orders at approximately 43 K, while the 4e sublattice orders at a much lower temperature of 7.1 K. scispace.com Similarly, Tb2Co3Si5 has a Néel temperature of 22.6 K. researchgate.net The low-temperature modification of TbIr2Si2 exhibits a high Néel temperature of 80 K. osti.gov Epitaxial thin films of TbSi2-x show a rapid drop in electrical resistivity around 38 K, indicating the onset of magnetic ordering. researchgate.net
The pressure dependence of the Néel temperature in elemental terbium has been studied, showing a decrease with increasing pressure. aps.org While not a silicide, this provides context for how external parameters can influence magnetic ordering in terbium-based materials.
Table 1: Néel Temperatures (TN) of Various this compound Compounds
Compound | Néel Temperature (TN) [K] | Additional Magnetic Transitions [K] |
TbSi | < 37 osti.gov | Incommensurate phase (37-57.5 K) osti.gov |
Tb2Co0.8Si3.2 | 24, 8 researchgate.net | Ferromagnetic (58 K) researchgate.net |
Tb3Cu4Si4 (2d site) | ~43 scispace.com | --- |
Tb3Cu4Si4 (4e site) | 7.1 scispace.com | --- |
Tb5Ir4Si10 | 10.7 | --- |
Tb2Co3Si5 | 22.6 researchgate.net | --- |
TbIr2Si2 (low-temp) | 80 osti.gov | --- |
TbSi2-x (thin film) | ~38 researchgate.net | Anomaly at 16 K researchgate.net |
Tb2O2Bi | 11.1 aip.org | Anomaly at 5.0 K aip.org |
Neutron diffraction is a powerful tool for determining the precise arrangement of magnetic moments in a crystal lattice. Studies on this compound compounds have revealed a variety of magnetic structures, from simple collinear arrangements to more complex modulated and spiral structures.
In TbSi, neutron diffraction measurements have shown the existence of a transversal sinusoidally modulated structure with a wave-vector Q=(0, 1/2, qz) between the paramagnetic phase (above 57.5 K) and a collinear antiferromagnetic order below 37 K. osti.gov For Tb2Co3Si5, the magnetic structure is a sine wave modulated structure described by the wave vector k=(0, 0.0817(6), 0) in the temperature range of 1.6 K to its Néel temperature of 22.6 K. researchgate.net The magnetic moment of terbium in this compound is parallel to the c-axis. researchgate.net
The compound TbCuSi was found to have a cosinusoidally modulated transverse spin wave type of magnetic structure at 4.2 K. osti.gov In contrast, Tb5Si3, which crystallizes in a hexagonal structure, exhibits a helimagnetic (spiral) structure between 4 K and 30 K. researchgate.net The low-temperature modification of TbIr2Si2 has a magnetic structure where ferromagnetic layers perpendicular to the c-axis are coupled antiferromagnetically in a +-+- sequence. osti.gov
In Tb3Cu4Si4, neutron diffraction data confirmed that the two terbium sublattices order antiferromagnetically at different temperatures. scispace.com Furthermore, for the 2d sublattice, a change from an incommensurate magnetic structure below the Néel temperature to a commensurate one below 35 K was observed. scispace.com Neutron diffraction studies on Tb2PdSi3 also revealed complex magnetic structures. cuvillier.decore.ac.uk
The magnetic ordering in terbium silicides is significantly influenced by the local environment of the Tb3+ ions. This includes the crystallographic site symmetry, the distance to neighboring terbium ions, and the nature of the surrounding non-magnetic atoms (silicon and transition metals). These factors affect the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which is the primary mechanism for magnetic ordering in these metallic rare-earth compounds, as well as the crystalline electric field (CEF) effects.
In Tb3Cu4Si4, the presence of two distinct crystallographic sites for terbium (2d and 4e) leads to two different Néel temperatures, indicating that the magnetic sublattices order independently due to local exchange interactions. scispace.com The difference in magnetic behavior between the two polymorphic forms of TbIr2Si2 and Tb2Ir3Si5 is attributed to the influence of the Tb3+ ion environment on the density of states at the Fermi level. osti.gov
The layered crystal structure of compounds like the R3T type (where R is a rare earth and T is a transition metal) can lead to a difference between intra-layer and inter-layer exchange interactions, which can result in frustrated interactions and the persistence of short-range magnetic correlations above the Néel temperature. researchgate.net The coupling between the crystallographic structure and magnetic properties is a key aspect in understanding the behavior of the R2PdSi3 series. cuvillier.de
Neutron Diffraction Studies of this compound Magnetic Structures
Metamagnetic Behavior and Spin Dynamics in this compound
Beyond simple antiferromagnetism, many this compound systems exhibit more complex magnetic phenomena under the influence of an external magnetic field, such as metamagnetism. The dynamics of the terbium spins are also a crucial aspect of their magnetic character.
Metamagnetism refers to a sharp, field-induced transition from an antiferromagnetic to a ferromagnetic-like state. This phenomenon is observed in several this compound compounds.
In epitaxial TbSi2-x thin films, a cusplike anomaly in the longitudinal magnetoresistance near 8 Tesla at temperatures below 38 K is attributed to the magnetic field-induced suppression of the antiferromagnetic component of the structure. researchgate.net This indicates a field-induced transition. Similarly, Tb2O2Bi exhibits metamagnetic behavior below 5.0 K, which is likely associated with an incommensurate magnetic structure. aip.org
The compound Tb5Si3 shows a field-induced first-order magnetic transition at 1.8 K. researchgate.net The complex magnetic phase diagrams of compounds like Tb2PdSi3 reveal multiple magnetic structures that are realized in applied magnetic fields. cuvillier.de
In some this compound systems, ferromagnetic correlations can exist on a short-range scale, even in a globally paramagnetic or antiferromagnetic state. These correlations can significantly influence the magnetic properties.
In Tb2Co0.8Si3.2, competing antiferromagnetic and ferromagnetic interactions are prominent. researchgate.net In the paramagnetic state, short-range ferromagnetic ordering of cobalt creates a Griffiths-like anomaly that is suppressed by higher magnetic fields. researchgate.net Neutron diffraction on Tb2PdSi3 has revealed the presence of strong ferromagnetic correlations above the Néel temperature, observed as broad diffuse intensity in the reciprocal space maps. core.ac.uk The persistence of short-range magnetic correlations to temperatures well above the Néel temperature has been noted as a feature of R3T type compounds, linked to their layered crystal structure and frustrated exchange interactions. researchgate.net
Field-Induced Magnetic Transitions in this compound Systems
Theoretical Modeling of Magnetic Interactions in this compound
The magnetic properties of this compound systems are governed by the behavior of the 4f electrons of the terbium ions and the interactions between them. Theoretical models are essential for understanding the mechanisms that lead to the observed complex magnetic ordering phenomena, such as antiferromagnetism and metamagnetic transitions. These models provide a framework for interpreting experimental data and predicting the magnetic behavior of these materials.
Application of Molecular-Field Approximation and Cluster Models to this compound Magnetism
The molecular-field approximation (MFA), or mean-field theory, is a foundational model used to describe magnetism in materials like this compound. In this approach, the complex exchange interactions between a given magnetic ion and its neighbors are replaced by an average or "molecular" field. This effective field is assumed to be proportional to the total magnetization of the material. While a simplified model, the MFA provides valuable initial insights into magnetic ordering and the paramagnetic-to-antiferromagnetic transition. For instance, simple mean-field models have shown surprising agreement with the magnetic behavior observed in very thin films of rare-earth metals. idu.ac.id The Weiss model, a primary example of MFA, can be used to describe the fundamental characteristics of ferromagnetic materials. ruhr-uni-bochum.de
However, for many this compound compounds, the simple molecular-field approximation proves insufficient to fully capture the complexity of their magnetic behavior. Experimental results for magnetoresistance in some rare earth silicides show a significant increase at the antiferro-paramagnetic transition point compared to predictions from the simple MFA. researchgate.net Similarly, the magnetocaloric effect in compounds like (GdxTb1−x)5Si4 cannot be adequately described by conventional molecular field theory because the model does not account for factors such as chemical disorder at the rare-earth sites. scispace.com Analysis of the thermodynamic properties of terbium has also shown deviations from the molecular-field theory, highlighting the need to incorporate factors like magnetoelastic energy for a more accurate description. ras.ru
To address the limitations of the MFA, more sophisticated models are employed. Cluster models, which consider the interactions within a small group (cluster) of magnetic ions explicitly and treat the interactions with the rest of the crystal in an average way, offer improved accuracy. The Stoner and Wohlfarth model, a mean-field theory, has been successfully applied to understand the magnetic anisotropy in single nanoclusters by modeling their uniform magnetization rotation. aps.org For complex systems like Tb₅(SiₓGe₁₋ₓ)₄, Monte Carlo simulations, which can be based on cluster interactions and account for disorder, have been used to calculate properties like the magnetocaloric effect. scispace.com These simulations, which handle the 4f spin-spin interactions and disorder at rare-earth sites, show good agreement with experimental data for isothermal entropy and adiabatic temperature changes, succeeding where the simpler MFA fails. scispace.com Theoretical studies on terbium-doped silicon clusters also utilize advanced computational techniques to investigate structural stability and magnetism, predicting properties that can guide future experiments. researchgate.net
Surface Science and Interface Engineering of Terbium Silicide
Surface Reconstruction Mechanisms of Terbium Silicide on Silicon
The interaction between terbium and silicon surfaces results in the formation of ordered atomic structures known as surface reconstructions. The specific arrangement is highly dependent on the amount of terbium deposited and the subsequent annealing temperature, leading to various phases of this compound. researchgate.net
The deposition of terbium onto a Si(111) surface, followed by thermal annealing, gives rise to distinct surface reconstructions. researchgate.net For low terbium coverages, typically below one monolayer (ML), a p(1×1) phase is formed. researchgate.net This phase disrupts the original Si(111)-(7×7) reconstruction, incorporating silicon adatoms and rest-atoms into the growing film. researchgate.net The (1x1) structure consists of a buckled silicon bilayer covering a terbium monolayer, resulting in a TbSi₂ stoichiometry. acs.org
Upon increasing the terbium coverage to several monolayers and annealing, a (√3×√3)R30° superstructure emerges. researchgate.netcapes.gov.br This reconstruction is characteristic of many rare-earth silicides on Si(111). researchgate.net Low-energy electron diffraction (LEED) patterns become sharp after annealing at temperatures around 850 °C, confirming the hexagonal nature of the silicide. capes.gov.br This (√3×√3)R30° phase has been associated with a Tb₃Si₅ multilayer structure. researchgate.net The transition between these phases highlights the complex interplay of coverage and thermal energy in determining the final atomic arrangement at the interface.
Table 1: Observed Surface Reconstructions of this compound on Si(111)
Feature | (1x1) Reconstruction | (√3×√3)R30° Reconstruction |
Typical Tb Coverage | ~1 Monolayer (ML) researchgate.netacs.org | >1 Monolayer (ML) researchgate.net |
Resulting Compound | Hexagonal TbSi₂ researchgate.netacs.org | Hexagonal Tb₃Si₅ researchgate.net |
Key Characteristics | Forms from disruption of Si(7x7). researchgate.net Consists of a buckled Si bilayer over a Tb monolayer. acs.org | Common for trivalent rare-earth silicides. researchgate.net Sharp LEED patterns after high-temperature annealing. capes.gov.br |
The growth of this compound on silicon often follows the Stranski-Krastanov mode, where a 2D wetting layer forms before the growth of 3D islands. tu-chemnitz.de On the Si(110) surface, a wetting layer is observed at low terbium coverages, which is stable up to 750 °C. tib.eu Interestingly, this wetting layer is characterized by a band gap, rendering it semiconducting. tib.eu This is in contrast to the metallic this compound nanowires that form at higher coverages, which are effectively insulated from each other by this semiconducting layer. tib.eu
On the Si(111) surface, the initial monolayer of this compound (the wetting layer) is metallic. researchgate.net Its electronic structure, studied with angle-resolved photoelectron spectroscopy (ARPES), reveals a Fermi surface composed of electron-like ellipses and a hole-like state. researchgate.net The effective mass of the charge carriers is highly anisotropic, indicating a quasi-one-dimensional electronic character even in the 2D layer. researchgate.net This metallic 2D system is considered a promising platform for exploring low-dimensional physics. researchgate.net Theoretical work suggests that the electronic states near the Fermi energy are primarily located around the terbium atoms, implying a natural saturation of dangling bonds at the surface. acs.org
Characterization of (1×1) and (√3×√3) Periodicity on Si(111) with this compound
Functionalization of this compound Surfaces
The well-ordered and atomically flat nature of this compound layers makes them excellent candidates for further modification. This functionalization can be aimed at protecting the surface or using it as a scaffold for building more complex structures.
Like other rare-earth silicides, this compound nanostructures are unstable under ambient conditions and require protection. aip.org Surface passivation is a critical step for any potential application. One effective method is the deposition of a capping layer. Studies on similar rare-earth silicide systems have shown that thin amorphous silicon films, deposited at room temperature, can evenly cap silicide nanowires without disturbing their structure. aip.org Subsequent thermal annealing can recrystallize the silicon, although this may introduce strain due to lattice mismatch. aip.org
Another approach involves using a passivation coating of a non-reactive metal, such as tungsten or platinum, to prevent degradation. capes.gov.br The goal of passivation is to create a stable barrier against oxidation and contamination while preserving the intrinsic electronic properties of the silicide layer. aip.orgacs.org
The atomically smooth and periodic surface of this compound serves as an ideal template for directing the growth of organic molecules. acs.org The modified silicon surface, with its saturated dangling bonds, prevents the strong, random reactions that often hinder molecular ordering on clean silicon. acs.org
Recent studies have successfully demonstrated the growth of highly ordered cobalt phthalocyanine (B1677752) (CoPc) monolayers on a TbSi₂/Si(111) template. acs.orgresearchgate.net At room temperature, CoPc molecules are mobile on the surface, but as coverage approaches a full monolayer, they self-assemble into large, ordered domains. acs.org The structure of the resulting organic film is directly influenced by the underlying (1x1) periodicity of the this compound, leading to a well-defined molecular arrangement. acs.orgresearchgate.net This templating capability opens a pathway to combine the robust world of silicon technology with the tunable properties of organic materials for novel electronic and photonic applications. acs.org
Advanced Topics and Future Research Directions for Terbium Silicide
Low-Dimensional Physics in Terbium Silicide Nanostructures
The study of this compound in reduced dimensions, particularly in the form of nanowires and other nanostructures, opens a gateway to exploring fascinating low-dimensional physical phenomena. As the physical dimensions of the material shrink to the nanoscale, quantum mechanical effects begin to dominate, leading to electronic and transport properties that are markedly different from its bulk counterpart.
Exploration of Quantum Confinement Effects in this compound Nanowires
When the diameter of this compound (TbSi₂) nanowires is reduced to a few nanometers, the motion of electrons becomes spatially restricted in the directions perpendicular to the nanowire axis. This phenomenon, known as quantum confinement, leads to the quantization of energy levels and a significant alteration of the electronic band structure. Research on rare-earth silicide nanowires, including those of terbium, has shown that reducing the nanowire width induces a crossover from a two-dimensional (2D) to a quasi-one-dimensional (1D) electronic structure. researchgate.net This transition is a direct consequence of carrier confinement. researchgate.net
The effects of quantum confinement are expected to be significant for nanowire diameters below a few nanometers. cambridge.orgwikipedia.org While direct experimental data on the quantized energy levels in this compound nanowires is still an active area of research, analogies with other semiconductor nanowires suggest that the bandgap and optical properties will be strongly dependent on the nanowire's dimensions. cambridge.orgwikipedia.org The confinement can lead to the appearance of new, discrete energy levels and an anisotropic dielectric function. cambridge.org For this compound nanowires grown on a Si(001) substrate, their one-dimensional band structure can be conceptually derived from the two-dimensional electronic structure of a this compound monolayer on a Si(111) surface by applying the principles of carrier confinement. researchgate.net
Future investigations in this area would focus on directly measuring the discrete energy levels using techniques like scanning tunneling spectroscopy (STS) at low temperatures. osti.gov Understanding and controlling these quantum confinement effects are crucial for designing novel nanoelectronic and optoelectronic devices with tunable properties.
Investigation of Quasi-One-Dimensional Electronic Systems in this compound Architectures
This compound nanowires grown on specific silicon substrate orientations, such as Si(110), self-assemble into architectures that are ideal for studying quasi-one-dimensional (quasi-1D) electronic systems. tib.eu These nanowires are metallic in nature and exhibit a distinct quasi-1D electronic band structure. researchgate.nettib.eu A key finding is that these metallic nanowires are often embedded within a semiconducting wetting layer that forms on the silicon surface, effectively insulating the nanowires from each other. researchgate.nettib.eu This natural insulation is highly advantageous for fundamental studies and potential applications, as it prevents electronic crosstalk between adjacent nanowires.
Transport measurements on individual this compound nanowires have been performed using multi-tip scanning tunneling microscope (STM) systems. These studies reveal that the electrical resistivity of the nanowires is strongly dependent on their height, with resistivity increasing for smaller heights. This size effect can be quantitatively described by theoretical models that take into account surface roughness and scattering. The metallic nature and well-defined quasi-1D electronic properties make this compound nanowires a compelling platform for exploring fundamental 1D physics, such as charge density waves or Luttinger liquid behavior.
Integration of this compound in Complex Heterostructures
The ability to integrate this compound into more complex, multi-layered structures, known as heterostructures, is critical for its application in advanced electronic and spintronic devices. This involves forming well-defined layers of this compound, including those buried beneath a semiconductor capping layer, and precisely controlling the properties of the interface between the silicide and the adjacent semiconductor.
Formation and Characterization of Buried this compound Layers
Creating buried this compound layers, typically within a silicon matrix, is essential for protecting the silicide and fabricating three-dimensional device architectures. tib.euscience.gov A common method to achieve this is by capping the self-assembled this compound nanowires with a layer of silicon. researchgate.netaip.org
Research has demonstrated that capping this compound nanowires on a Si(001) substrate with amorphous silicon at room temperature can effectively preserve the original structure of the nanowires. researchgate.netaip.org High-resolution transmission electron microscopy (HRTEM) and scanning tunneling microscopy (STM) have been used to characterize these buried structures. These studies confirm that the nanowires, typically two silicide layers high, maintain their hexagonal TbSi₂ crystal structure with the c-axis oriented along the nanowire direction after being capped. researchgate.netaip.org
The characterization of these buried heterostructures is crucial for understanding their structural integrity and electronic properties. researchgate.net Techniques such as cross-sectional TEM are invaluable for visualizing the buried layers and the quality of the surrounding silicon. researchgate.net The temperature at which the capping layer is deposited is a critical parameter; capping at elevated temperatures can cause a shape transition in the nanowires, leading to more compact, three-dimensional structures and the formation of crystalline silicon overlayers that may contain defects like stacking faults. researchgate.net Future work will likely focus on optimizing the growth parameters to achieve defect-free, single-crystal silicon overlayers on buried this compound, which is a key requirement for advanced integrated circuits.
Interface Engineering of this compound/Semiconductor Junctions
The performance of electronic devices based on this compound, such as Schottky barrier transistors, is critically dependent on the properties of the interface between the this compound and the semiconductor, typically silicon. whiterose.ac.ukwhiterose.ac.uk Interface engineering aims to control and modify these properties, particularly the Schottky barrier height (SBH), which governs the flow of charge carriers across the junction. cambridge.orgwhiterose.ac.uk
This compound, like other rare-earth silicides, is known to form a low Schottky barrier on n-type silicon, which is a highly desirable property for making good ohmic contacts. wikipedia.orgnycu.edu.tw The SBH at metal-silicon interfaces is often subject to Fermi-level pinning, which makes it less sensitive to the metal's work function. cambridge.orgaip.org However, studies have shown that silicide-silicon interfaces exhibit weaker Fermi-level pinning compared to pure metal-silicon interfaces. aip.org This suggests that the SBH of this compound contacts can be more effectively tuned.
Several strategies for interface engineering can be envisioned for this compound/silicon junctions. One promising approach is the introduction of a thin interfacial layer or the segregation of specific dopant atoms at the interface during silicide formation. cambridge.org For instance, in other silicide systems like NiSi, the segregation of elements such as aluminum or the incorporation of ytterbium has been shown to effectively modulate the work function and lower the SBH. escholarship.org Similar techniques could be applied to this compound junctions. For example, incorporating terbium into nickel silicide through a nickel-terbium alloy can be used to tune the properties of the resulting silicide contact. uum.edu.my The precise control over the interface chemistry and structure is paramount for minimizing interface states and achieving reproducible and reliable device performance. whiterose.ac.ukibm.com
Novel Terbium-Containing Ternary Silicide Compounds
Expanding beyond the binary Tb-Si system, the exploration of ternary silicide compounds containing terbium and another element offers a rich field for discovering new materials with unique and potentially useful properties. The addition of a third element can significantly modify the crystal structure, stoichiometry, and electronic and magnetic behavior of the resulting compound.
Several novel terbium-containing ternary silicides have been synthesized and characterized. These compounds often exhibit complex crystal structures and fascinating magnetic properties arising from the interplay between the terbium 4f electrons and the surrounding atoms. Below is a table summarizing some of the reported ternary this compound compounds and their key characteristics.
Compound | Crystal Structure Type | Crystal System | Magnetic Properties | Néel/Curie Temperature (T_N / T_C) | Reference |
Tb₂Ir₃Si₅ | U₂Co₃Si₅-type | Tetragonal | Antiferromagnetic | Low T_N | osti.gov |
TbIr₂Si₂ (LT-form) | ThCr₂Si₂-type | Tetragonal | Antiferromagnetic | T_N = 80 K | osti.gov |
TbIr₂Si₂ (HT-form) | CaBe₂Ge₂-type | Tetragonal | Antiferromagnetic | Low T_N | osti.gov |
Tb₂Co₀.₈Si₃.₂ | Lu₂CoGa₃-type (distorted AlB₂) | Hexagonal | Ferromagnetic and Antiferromagnetic transitions | T_C = 58 K, T_N = 24 K, 8 K | researchgate.net |
TbMn₂Si₂ | ThCr₂Si₂-type | Tetragonal | Ferromagnetic | T_C ≈ 60 K | |
TbIrSi | TiNiSi-type | Orthorhombic | Antiferromagnetic | Low T_N | researchgate.net |
Note: LT = Low Temperature, HT = High Temperature
The compound Tb₂Co₀.₈Si₃.₂ is a notable example, displaying a complex magnetic phase diagram with a ferromagnetic transition at 58 K followed by two successive antiferromagnetic transitions at lower temperatures. researchgate.net This behavior points to competing magnetic interactions within the material. researchgate.net The TbIr₂Si₂ system is interesting due to its polymorphism, with the low-temperature and high-temperature forms having the same chemical formula but different crystal structures and, consequently, different magnetic transition temperatures. osti.gov The low-temperature form exhibits a relatively high Néel temperature of 80 K. osti.gov Other ternary systems, such as TbMn₂Si₂ , have been investigated for their magnetocaloric properties, which are relevant for magnetic refrigeration technologies.
The synthesis of these ternary compounds often involves techniques like arc-melting of the constituent elements followed by annealing. researchgate.netresearchgate.net The discovery and characterization of new terbium-containing ternary silicides remain an active area of solid-state chemistry and materials science, with the potential to uncover new materials for magnetic, electronic, and thermoelectric applications. rsc.org
Synthesis and Structural Characterization of Ternary Terbium Silicides
The synthesis of ternary terbium silicides is primarily achieved through high-temperature methods, with arc-melting being a prevalent technique. researchgate.netfilinchuk.commdpi.com This process involves melting stoichiometric amounts of the constituent elements—terbium, a transition metal, and silicon—under an inert argon atmosphere to prevent oxidation. filinchuk.commdpi.com To ensure homogeneity of the resulting polycrystalline sample, the melted ingot is typically remelted multiple times. filinchuk.com Subsequent annealing at high temperatures for an extended period is often necessary to promote the formation of a well-ordered crystal structure. researchgate.net For instance, the synthesis of RERh₄Si₂ (where RE can be Terbium) involves arc-melting followed by annealing. researchgate.net Similarly, single crystals of these compounds can be grown using methods like the Czochralski method or a flux-growth technique, which are crucial for anisotropic property measurements. mdpi.com
The crystal structures of ternary terbium silicides are diverse and are typically determined using powder X-ray diffraction (XRD) and single-crystal X-ray diffraction techniques. researchgate.netmdpi.com Neutron diffraction is also employed, particularly for determining magnetic structures. researchgate.netresearchgate.net Many of these compounds crystallize in orthorhombic or tetragonal structures. A common structure type is the CeNiSi₂-type, which has an orthorhombic crystal structure with the space group Cmcm. idu.ac.idicm.edu.plscispace.com This layered structure consists of alternating planes of the constituent atoms. icm.edu.pl
Another example is the Tb₂Ir₃Si₅ compound, which crystallizes in the U₂Co₃Si₅-type orthorhombic structure. osti.gov Polymorphism is also observed in some systems, such as TbIr₂Si₂, which exists in two tetragonal forms: a low-temperature ThCr₂Si₂-type and a high-temperature CaBe₂Ge₂-type structure. osti.gov The TbFeSi₂-type structure is another crystallographic variant observed in some ternary germanides, which provides a template for related silicides. researchgate.net The specific crystal structure and lattice parameters are highly dependent on the transition metal element and the stoichiometry.
Interactive Data Table: Crystallographic Data of Selected Ternary Terbium Silicides
Compound | Crystal Structure Type | Space Group | a (Å) | b (Å) | c (Å) | Reference |
TbCoSi₂ | CeNiSi₂ | Cmcm | 4.037(1) | 16.276(4) | 3.974(1) | idu.ac.id |
TbNiSi₂ | CeNiSi₂ | Cmcm | 3.982(2) | 16.030(10) | 3.952(2) | idu.ac.id |
TbNiSi₃ | ScNiSi₃ | Amm2 | 3.994 | 3.912 | - | idu.ac.id |
TbIr₂Si₂ (low temp.) | ThCr₂Si₂ | Tetragonal | - | - | - | osti.gov |
TbIr₂Si₂ (high temp.) | CaBe₂Ge₂ | Tetragonal | - | - | - | osti.gov |
Tb₂Ir₃Si₅ | U₂Co₃Si₅ | Orthorhombic | - | - | - | osti.gov |
Magnetic and Electronic Properties of Complex Ternary this compound Systems
Ternary terbium silicides exhibit a rich variety of complex magnetic and electronic properties, largely stemming from the interplay between the localized 4f electrons of terbium and the d-electrons of the transition metals. icm.edu.pl The magnetic behavior of these compounds is often characterized by antiferromagnetic ordering at low temperatures. icm.edu.plosti.gov The magnetic moments are typically localized on the terbium atoms. researchgate.net
For instance, TbCoSi₂ orders antiferromagnetically at a Néel temperature (TN) of 18.5 K. idu.ac.id However, its magnetic structure is not a simple collinear antiferromagnet but a complex spiral structure. scribd.com Neutron diffraction studies on TbCoSi₂ have revealed that at 1.5 K, the terbium magnetic moments possess both a collinear and a non-collinear (spiral) component. researchgate.net As the temperature increases, the magnetic structure changes, with the spiral component becoming more prominent near the Néel temperature of 16 K. researchgate.net
Similarly, TbNiSi₂ is an antiferromagnet with a Néel temperature of 36.2 K. researchgate.netscispace.com Its magnetic structure is collinear, with the terbium magnetic moments aligned along the c-axis. researchgate.net The presence of competing magnetic interactions can lead to more complex phenomena like spin-glass behavior. For example, the compound Tb₂Ni₀.₉₀Si₂.₉₄ exhibits a cluster-glass state below 9.9 K, which is attributed to structural disorder and magnetic frustration. osti.gov
Interactive Data Table: Magnetic and Electronic Properties of Selected Ternary Terbium Silicides
Compound | Magnetic Ordering | Néel Temperature (TN) (K) | Paramagnetic Curie Temperature (θp) (K) | Magnetic Moment (μB/Tb atom) | Key Electronic Features | Reference |
TbCoSi₂ | Antiferromagnetic (complex spiral) | 16 - 18.5 | -18 | 9.16 (at 1.5K) | - | researchgate.netidu.ac.idicm.edu.plscribd.com |
TbNiSi₂ | Antiferromagnetic (collinear) | 36.2 | - | 8.7 | - | researchgate.netscispace.com |
TbIr₂Si₂ (low temp.) | Antiferromagnetic | 80 | 42 | - | - | osti.gov |
Tb₂Ni₀.₉₀Si₂.₉₄ | Cluster-glass | 9.9 (freezing temp.) | - | - | Variation in local electronic environment | osti.gov |
TbMnGe₂ | Antiferromagnetic | - | - | - | Two-step magnetization process | icm.edu.pl |
Q & A
Q. What are the standard synthesis methods for terbium silicide, and how do process parameters influence phase purity?
this compound (TbSi) is typically synthesized via solid-state reaction, magnetron sputtering, or chemical vapor deposition (CVD). For solid-state reactions, stoichiometric ratios of terbium and silicon are annealed under inert atmospheres (e.g., argon) at temperatures between 800–1200°C. Phase purity is highly sensitive to cooling rates and precursor homogeneity. CVD methods allow finer control of stoichiometry by adjusting gas-phase precursor flow rates . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase composition and avoid secondary phases like TbSi .
Q. Which characterization techniques are essential for verifying the structural and electronic properties of this compound?
A combination of XRD (for crystallographic analysis), scanning electron microscopy (SEM) with EDS (for morphology and elemental mapping), and X-ray photoelectron spectroscopy (XPS) (for surface chemistry) is recommended. Electronic properties, such as carrier concentration and mobility, require Hall effect measurements or ultraviolet photoelectron spectroscopy (UPS). For advanced defect analysis, transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) is indispensable .
Q. How does this compound’s stoichiometry (e.g., TbSi2_22 vs. Tb5_55Si4_44) affect its magnetic and electrical behavior?
Stoichiometric variations directly influence crystal field interactions and band structure. TbSi exhibits stronger antiferromagnetic coupling due to its hexagonal structure, while TbSi shows mixed valence states, altering conductivity. Researchers should employ density functional theory (DFT) simulations to correlate stoichiometry with observed properties and validate predictions via magnetometry (e.g., SQUID) and resistivity measurements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal conductivity values of this compound across studies?
Discrepancies often arise from differences in sample preparation (e.g., grain boundaries, defects) or measurement techniques. To address this, use laser flash analysis (LFA) for bulk thermal diffusivity and cross-validate with micro-Raman thermography for localized measurements. Computational models (e.g., Boltzmann transport equations) should account for phonon scattering mechanisms unique to this compound’s lattice structure .
Q. What experimental design considerations are critical for studying this compound’s oxidation resistance in high-temperature applications?
Control oxygen partial pressure during synthesis and annealing to minimize oxide formation (e.g., TbO). Use in situ XPS or environmental TEM to monitor surface oxidation dynamics. For bulk studies, thermogravimetric analysis (TGA) under controlled atmospheres (e.g., O/Ar mixtures) quantifies oxidation rates. Preferential oxidation of terbium over silicon necessitates silicon-rich precursor ratios to stabilize the silicide phase .
Q. How can interfacial reactions between this compound and semiconductor substrates (e.g., SiC or GaN) be mitigated during device fabrication?
Introduce diffusion barriers (e.g., TiN or Ta layers) via atomic layer deposition (ALD) to prevent intermixing. Annealing temperature must remain below the barrier’s degradation threshold (~600°C for TiN). Cross-sectional TEM and Auger electron spectroscopy (AES) depth profiling are essential to validate interface stability. For epitaxial growth, lattice mismatch can be minimized using buffer layers like AlN .
Q. What methodologies enable precise control of this compound’s magnetocaloric effect for cryogenic applications?
Optimize the terbium-to-silicon ratio to enhance spin-lattice coupling. Measure magnetocaloric effect (MCE) via adiabatic temperature change (ΔT) under varying magnetic fields (0–5 T). Pair experimental data with Monte Carlo simulations incorporating exchange interactions and anisotropy constants. Note that defects and grain boundaries reduce MCE efficiency, necessitating high-purity synthesis protocols .
Methodological Guidance
Q. How should researchers design experiments to isolate this compound’s contribution in composite materials (e.g., TbSix_xx-SiC heterostructures)?
Use selective etching (e.g., KOH for silicon) to remove secondary phases, followed by TEM to confirm silicide retention. Differential scanning calorimetry (DSC) identifies phase-specific thermal transitions. For electrical isolation, employ nanoscale probing (e.g., conductive AFM) to map conductivity distributions .
Q. What statistical approaches are recommended for analyzing variability in this compound’s superconducting transition temperatures?
Apply multivariate regression to correlate transition temperatures (T) with synthesis parameters (e.g., annealing time, pressure). Use bootstrapping to assess confidence intervals for small datasets. Cross-check with first-principles calculations to distinguish intrinsic variability from measurement noise .
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